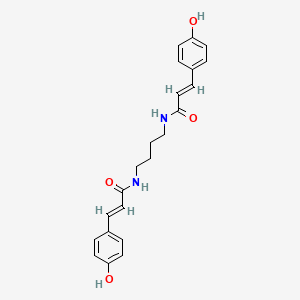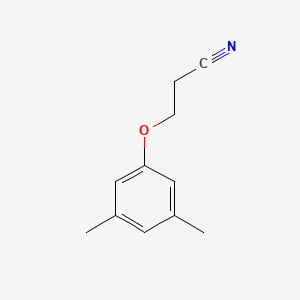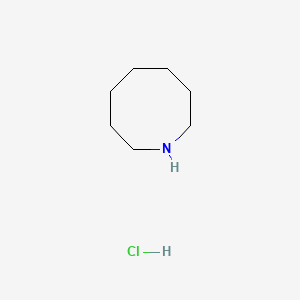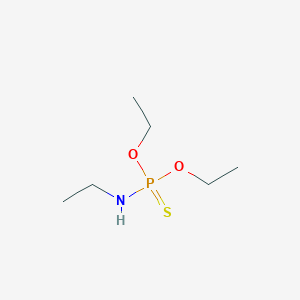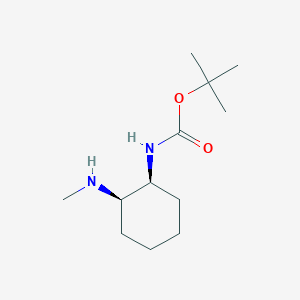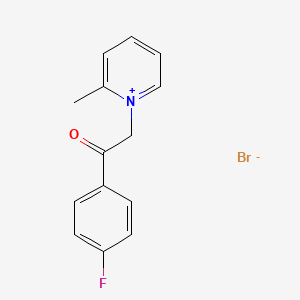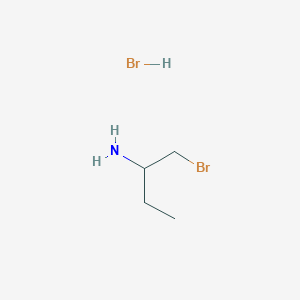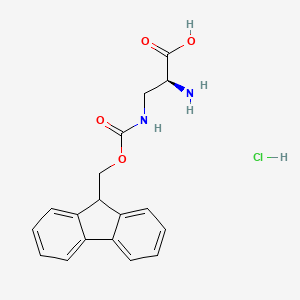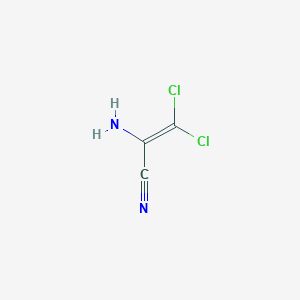
Naphthalene-1,4,5,8-tetracarbonyl tetrachloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Naphthalene-1,4,5,8-tetracarbonyl tetrachloride is an organic compound with the formula C14H4Cl4O4. It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of four carbonyl chloride groups attached to the naphthalene ring. This compound is used in various chemical reactions and has applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
Naphthalene-1,4,5,8-tetracarbonyl tetrachloride can be synthesized through the chlorination of naphthalene-1,4,5,8-tetracarboxylic acid or its dianhydride. The reaction typically involves the use of thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) as chlorinating agents. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
In industrial settings, the production of naphthalene-1,4,5,8-tetracarbonyl chloride follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and efficient purification systems to ensure high yield and purity of the final product. The use of automated systems and continuous production methods helps in maintaining consistency and quality .
Chemical Reactions Analysis
Types of Reactions
Naphthalene-1,4,5,8-tetracarbonyl tetrachloride undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride groups can be substituted with other nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: The compound can be hydrolyzed to form naphthalene-1,4,5,8-tetracarboxylic acid.
Common Reagents and Conditions
Thionyl Chloride (SOCl2): Used for chlorination reactions.
Phosphorus Pentachloride (PCl5): Another chlorinating agent.
Amines, Alcohols, and Thiols: Used in substitution reactions.
Water: Used in hydrolysis reactions.
Major Products Formed
Amides, Esters, and Thioesters: Formed through substitution reactions.
Naphthalene-1,4,5,8-tetracarboxylic acid: Formed through hydrolysis.
Naphthalene-1,4,5,8-tetrahydroxy compounds: Formed through reduction.
Scientific Research Applications
Naphthalene-1,4,5,8-tetracarbonyl tetrachloride has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds.
Material Science: Employed in the preparation of advanced materials such as polymers and nanomaterials.
Biological Studies: Investigated for its potential use in drug delivery systems and as a building block for biologically active molecules.
Mechanism of Action
The mechanism of action of naphthalene-1,4,5,8-tetracarbonyl chloride involves its reactivity with nucleophiles. The carbonyl chloride groups are highly reactive and can undergo nucleophilic substitution reactions. This reactivity is exploited in various synthetic applications to form amides, esters, and other derivatives. The compound’s ability to form stable intermediates and products makes it valuable in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
Naphthalene-1,4,5,8-tetracarboxylic dianhydride: A precursor to naphthalene-1,4,5,8-tetracarbonyl chloride and used in similar applications.
Naphthalene-1,4,5,8-tetracarboxylic acid: Another related compound with similar reactivity.
Naphthalene diimides: Compounds derived from naphthalene-1,4,5,8-tetracarboxylic dianhydride, used in electronic applications.
Uniqueness
Naphthalene-1,4,5,8-tetracarbonyl tetrachloride is unique due to its high reactivity and versatility in forming various derivatives. Its ability to undergo multiple types of reactions makes it a valuable compound in organic synthesis and material science .
Properties
CAS No. |
37686-24-1 |
|---|---|
Molecular Formula |
C14H4Cl4O4 |
Molecular Weight |
378 g/mol |
IUPAC Name |
naphthalene-1,4,5,8-tetracarbonyl chloride |
InChI |
InChI=1S/C14H4Cl4O4/c15-11(19)5-1-2-6(12(16)20)10-8(14(18)22)4-3-7(9(5)10)13(17)21/h1-4H |
InChI Key |
AKIDPNOWIHDLBQ-UHFFFAOYSA-N |
SMILES |
C1=CC(=C2C(=CC=C(C2=C1C(=O)Cl)C(=O)Cl)C(=O)Cl)C(=O)Cl |
Canonical SMILES |
C1=CC(=C2C(=CC=C(C2=C1C(=O)Cl)C(=O)Cl)C(=O)Cl)C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


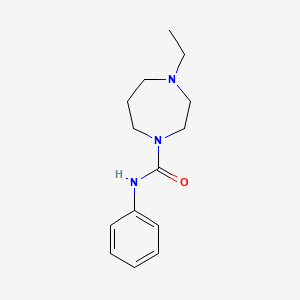
![1-[2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenyl]piperidine](/img/structure/B1655433.png)
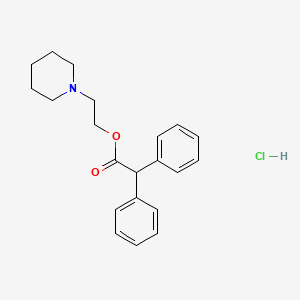
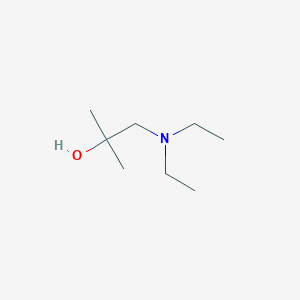
![1-[(Oxiran-2-yl)methyl]cyclohexan-1-ol](/img/structure/B1655441.png)
